molecular formula C11H16ClNO B6247698 rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, trans CAS No. 2744271-01-8

rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, trans

Cat. No.: B6247698
CAS No.: 2744271-01-8
M. Wt: 213.7
InChI Key:
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Description

rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, trans: is a synthetic organic compound with a complex structure. It features a cyclopropyl ring substituted with an aminomethyl group and a phenyl group, making it a versatile molecule in various chemical and biological applications. The compound is often used in research due to its unique structural properties and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, trans typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The initial step often involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or a Simmons-Smith reagent.

    Introduction of the Aminomethyl Group: This step can be achieved through a Mannich reaction, where the cyclopropyl compound reacts with formaldehyde and a primary amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the cyclopropyl ring under catalytic hydrogenation conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced cyclopropyl derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for the production of high-value chemical intermediates.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-(aminomethyl)-2-phenylcyclopropane-1-carboxylic acid
  • (1R,2S)-1-(aminomethyl)-2-phenylcyclopropane-1-ol
  • (1R,2S)-1-(aminomethyl)-2-phenylcyclopropane-1-thiol

Uniqueness

rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopropyl ring. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to its analogs, which may only have one functional group.

This detailed overview provides a comprehensive understanding of rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, trans, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2744271-01-8

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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